4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline - 1691144-33-8

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline

Catalog Number: EVT-1735195
CAS Number: 1691144-33-8
Molecular Formula: C10H9BrClN3
Molecular Weight: 286.55 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Suzuki-Miyaura coupling: The bromine atom can participate in palladium-catalyzed cross-coupling reactions with boronic acids, opening possibilities for introducing various functional groups [].
  • Buchwald-Hartwig amination: The chlorine atom could potentially be replaced by other amine groups through a palladium-catalyzed amination reaction [].
  • Imidazole chemistry: The imidazole ring offers possibilities for various reactions specific to this heterocycle, such as electrophilic substitution or N-alkylation [].
Applications
  • Medicinal Chemistry: The presence of pharmacophoric features like halogenated aromatic amines and imidazole moieties suggests potential as a building block for drug discovery. It could be used to synthesize novel compounds for screening against various therapeutic targets [].
  • Materials Science: The presence of multiple reactive sites makes this compound suitable for incorporating into polymers or other materials. Its ability to participate in π-π stacking could also be explored for developing functional materials [].
  • Catalysis: The imidazole ring and halogen atoms could potentially act as ligands for metal catalysts, offering possibilities for developing new catalytic systems [].

LNP023 (41)

Compound Description: LNP023 (41) is an orally bioavailable inhibitor of complement factor B (FB), a serine protease crucial in the alternative pathway (AP) of the complement system. It is currently under clinical evaluation for various diseases driven by AP dysregulation, including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and glomerular diseases. []

Relevance: While the specific structure of LNP023 is not provided in the paper, it is mentioned as the result of an optimization process starting from high-throughput screening hits and guided by X-ray co-crystal structures of FB with various inhibitors. Given that the main compound, 4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline, likely interacts with FB due to its imidazole moiety, it can be considered structurally related to LNP023, which is a potent and selective FB inhibitor. Both compounds share the potential to interact with FB and modulate its activity.

5-Bromo-3-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-7-methyl-1H-indol-4-amine

Compound Description: This compound is specifically mentioned as forming a complex with complement factor B (FB). []

Relevance: This compound shares a high degree of structural similarity with 4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline. Both compounds contain a bromo-chloro substituted aniline moiety, as well as an imidazole ring. The shared imidazole ring suggests they may have similar binding modes to FB, making this compound a closely related analog.

5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-6-quinoxalinamine (UK 14304)

Compound Description: UK 14304 acts as an α2-agonist, demonstrating the ability to decrease glutamate-mediated EPSCs (excitatory postsynaptic currents) in the spinal trigeminal nucleus of guinea pigs. [] It has also been used in drug discrimination studies to assess the role of noradrenergic mechanisms in the discriminative stimulus effects of cocaine in squirrel monkeys. []

Relevance: This compound, while not directly related to 4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline in terms of structure, highlights the biological relevance of the imidazole moiety. Both compounds utilize an imidazole ring, which may contribute to their respective interactions with biological targets, albeit different ones. ,

[(3R)-trans-4-((4-Chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride] (BMS-191095)

Compound Description: BMS-191095 is a selective mitochondrial ATP-gated potassium channel (K-ATP) agonist. In studies using rabbit hearts, it did not induce ventricular fibrillation during hypoxia-reoxygenation, suggesting a potential role in ischemic preconditioning without proarrhythmic effects. []

Relevance: This compound is structurally related to 4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline as both share a 1H-imidazol-2-ylmethyl substituent attached to an aromatic ring. This structural similarity highlights the use of this specific imidazole derivative in targeting different biological systems and emphasizes the versatility of this chemical motif in medicinal chemistry.

(E)-4-Chloro-alpha,alpha,alpha-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine

Compound Description: This compound exhibits regulatory activity against fungi on the ground surface and is part of a regulatory agent used to combat wet rot in plants. Notably, it lacks antibacterial activity against Erwinia carotovora, the bacterium responsible for soft rot. [, ]

Relevance: This compound, while having a different overall structure, is related to 4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline through the presence of an imidazole ring. This shared feature indicates a broader interest in imidazole derivatives within the context of biological activity, even if the specific applications and mechanisms of action differ. ,

Properties

CAS Number

1691144-33-8

Product Name

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline

IUPAC Name

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline

Molecular Formula

C10H9BrClN3

Molecular Weight

286.55 g/mol

InChI

InChI=1S/C10H9BrClN3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-5,15H,6H2,(H,13,14)

InChI Key

VWEFKJIXZSFBPM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NCC2=NC=CN2)Cl)Br

Canonical SMILES

C1=CC(=C(C=C1NCC2=NC=CN2)Cl)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.